1-(Benzyloxy)-4-iodobutane

Catalog No.
S1935901
CAS No.
50873-94-4
M.F
C11H15IO
M. Wt
290.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Benzyloxy)-4-iodobutane

CAS Number

50873-94-4

Product Name

1-(Benzyloxy)-4-iodobutane

IUPAC Name

4-iodobutoxymethylbenzene

Molecular Formula

C11H15IO

Molecular Weight

290.14 g/mol

InChI

InChI=1S/C11H15IO/c12-8-4-5-9-13-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2

InChI Key

GTQXIWCYQNTNIB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COCCCCI

Canonical SMILES

C1=CC=C(C=C1)COCCCCI

Inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs)

VEGFRs are cell-surface proteins that play a crucial role in angiogenesis, the formation of new blood vessels. Tumors rely heavily on angiogenesis to obtain oxygen and nutrients for their growth. 1-(Benzyloxy)-4-iodobutane has been shown to bind to the extracellular domain of VEGFRs, potentially blocking their interaction with growth factors and hindering their signaling pathways. This could lead to the suppression of tumor angiogenesis [1].

Source: [1] Biosynth - 1-(Benzyloxy)-4-iodobutane

Targeting Fibroblast Growth Factor Receptors (FGFRs)

The benzyl group present in 1-(Benzyloxy)-4-iodobutane might contribute to its activity by binding to Fibroblast Growth Factor Receptors (FGFR) 1 and 2. FGFR signaling is another pathway involved in tumor cell proliferation and survival. By targeting these receptors, 1-(Benzyloxy)-4-iodobutane may have the potential to inhibit the growth and survival of cancer cells [1].

Source: [1] Biosynth - 1-(Benzyloxy)-4-iodobutane

1-(Benzyloxy)-4-iodobutane is an organic compound with the molecular formula C₁₁H₁₅IO and a molecular weight of approximately 290.14 g/mol. It is characterized by the presence of a benzyloxy group attached to a butane chain, specifically at the 1-position, and an iodine atom at the 4-position of the butane backbone. This compound is identified by its CAS number 50873-94-4 and has been cataloged in various chemical databases, including PubChem .

As mentioned earlier, there is no documented information available on the specific mechanism of action of 1-(Benzyloxy)-4-iodobutane in any biological system.

Due to the lack of specific data, it is advisable to handle 1-(Benzyloxy)-4-iodobutane with caution, assuming the following potential hazards:

  • Organic solvent: Similar to many organic compounds, it may irritate skin and eyes upon contact.
  • Iodine derivative: The presence of iodine raises concerns about potential irritation or adverse effects on the thyroid gland with prolonged exposure [].
Due to its functional groups. Notable reactions include:

  • Nucleophilic Substitution: The iodine atom can be replaced by various nucleophiles in a nucleophilic substitution reaction, making it useful for synthesizing other organic compounds.
  • Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.
  • Reduction Reactions: The benzyloxy group can be reduced to yield corresponding alcohols or other derivatives.

These reactions are essential for the compound's utility in organic synthesis and medicinal chemistry.

Synthesis of 1-(Benzyloxy)-4-iodobutane typically involves several steps:

  • Formation of the Benzyloxy Group: The initial step may involve the alkylation of a suitable alcohol with benzyl halide to introduce the benzyloxy group.
  • Iodination: The introduction of iodine can be achieved through electrophilic aromatic substitution or by direct iodination of the butane chain using iodine monochloride or other iodinating agents.
  • Purification: Following synthesis, the compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.

These methods highlight the versatility in synthesizing this compound for research and industrial applications .

1-(Benzyloxy)-4-iodobutane has potential applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Research: Its structural features may make it a candidate for drug development, particularly in targeting specific biological pathways.
  • Material Science: It could be utilized in developing new materials with unique properties due to its functional groups.

Several compounds exhibit structural similarities to 1-(Benzyloxy)-4-iodobutane, including:

  • 1-(Benzyloxy)-4-bromobutane: Similar structure with bromine instead of iodine; may exhibit different reactivity profiles due to halogen differences.
  • 1-(Benzyloxy)-butane: Lacks the iodine substituent; simpler structure that may show different biological activities.
  • 1-(Benzyloxy)-3-iodobutane: Iodine positioned differently; this positional change can significantly alter chemical properties and reactivity.
Compound NameStructural FeaturesUnique Characteristics
1-(Benzyloxy)-4-bromobutaneBromine instead of iodineDifferent reactivity due to halogen nature
1-(Benzyloxy)-butaneNo halogen substituentSimpler structure; potentially less reactive
1-(Benzyloxy)-3-iodobutaneIodine at the 3-positionChanges in reactivity and potential uses

These comparisons underscore the uniqueness of 1-(Benzyloxy)-4-iodobutane while highlighting its potential versatility in various chemical applications.

IUPAC Nomenclature

The compound is systematically named 1-(benzyloxy)-4-iodobutane, adhering to IUPAC rules:

  • Parent chain: Butane (four-carbon chain).
  • Substituents:
    • Benzyloxy group (-OCH₂C₆H₅) at position 1.
    • Iodine atom (-I) at position 4.

The numbering prioritizes the iodine atom (higher substitution priority) over the ether group.

Structural Features

  • Bond types: A C–O–C ether linkage and a C–I bond.
  • Geometry: The butane chain adopts a zigzag conformation, with the benzyloxy group and iodine in anti-periplanar positions for optimal stability.
PropertyValue
Molecular formulaC₁₁H₁₅IO
Molecular weight290.14 g/mol
CAS registry number50873-94-4
SynonymsBenzyl 4-iodobutyl ether

Historical Context in Organoiodine Chemistry

Emergence of Organoiodine Compounds

Organoiodine chemistry traces its origins to the 19th century, with Bernard Courtois’ isolation of iodine in 1813. Early studies focused on halogenated derivatives, but the synthesis of stable organoiodine compounds remained challenging due to the weak C–I bond (~57.6 kcal/mol).

Evolution of Monovalent Iodine Compounds

1-(Benzyloxy)-4-iodobutane belongs to the class of monovalent organoiodines, where iodine adopts a -1 oxidation state. These compounds gained prominence in the 20th century as intermediates in cross-coupling reactions.

Synthetic Milestones

The synthesis of 1-(benzyloxy)-4-iodobutane involves sequential alkylation and iodination steps:

  • Ether formation: Reaction of 4-hydroxybutan-1-ol with benzyl chloride under basic conditions.
  • Iodination: Substitution of a tosylate intermediate with sodium iodide in ethyl methyl ketone.

Position in Contemporary Synthetic Organic Chemistry

Role in Cross-Coupling Reactions

1-(Benzyloxy)-4-iodobutane serves as a precursor in alkyl-alkyl Suzuki-Miyaura couplings, enabling C–C bond formation under mild conditions. Nickel catalysts facilitate oxidative addition of the C–I bond, followed by transmetallation with organoboron reagents.

Ether Protection Strategy

The benzyloxy group functions as a temporary protecting group for alcohols. Its removal via hydrogenolysis (H₂/Pd-C) regenerates the hydroxyl group, making it valuable in multi-step syntheses.

Applications in Asymmetric Synthesis

Stereocontrolled transformations using chiral auxiliaries or catalysts leverage the iodine atom’s electrophilicity. For example, the compound participates in Grignard reactions to install chiral centers at the α-position.

Reaction TypeConditionsOutcome
Suzuki couplingNi catalyst, RT, arylboronic acidAlkyl-aryl cross-coupled product
HydrogenolysisH₂, Pd-C, EtOHDeprotection to 4-iodobutanol

Williamson Ether Synthesis Modifications

The Williamson ether synthesis represents the foundational approach for constructing the ether linkage in 1-(benzyloxy)-4-iodobutane. This classical methodology involves the nucleophilic substitution reaction between an alkoxide nucleophile and a primary alkyl halide via an SN2 mechanism [1] [2]. For the synthesis of benzyl ethers, the reaction traditionally employs benzyl bromide or benzyl chloride as the electrophilic component, reacting with the alkoxide derived from 4-iodobutanol or its protected derivatives.

The standard Williamson conditions utilize strong bases such as sodium hydride or potassium hydroxide to generate the alkoxide nucleophile from the corresponding alcohol [3]. The reaction proceeds optimally with primary alkyl halides due to the bimolecular nature of the SN2 mechanism, which favors less sterically hindered substrates [1] [4]. Modern modifications of the classical Williamson synthesis have incorporated milder bases such as potassium carbonate or cesium carbonate, which provide enhanced functional group tolerance and reduced side reactions [2].

Solvent selection plays a critical role in optimizing the Williamson ether synthesis for benzyloxy iodobutane preparation. Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile facilitate the nucleophilic substitution by stabilizing the alkoxide nucleophile while maintaining sufficient solubility for the organic halide [5]. The reaction typically requires elevated temperatures ranging from 60-120°C to achieve acceptable reaction rates, with yields commonly falling between 70-85% for benzyl ether formation [6].

Nucleophilic Displacement Strategies

Alternative nucleophilic displacement strategies have been developed to access 1-(benzyloxy)-4-iodobutane through modified synthetic sequences. These approaches often involve the initial formation of benzyl ethers using alcohols containing alternative leaving groups, followed by subsequent conversion to the desired iodide [7] [8]. One particularly effective strategy involves the preparation of 4-benzyloxybutyl tosylates as synthetic intermediates, which can then undergo facile displacement with iodide nucleophiles.

The nucleophilic displacement of tosylate leaving groups with iodide represents a highly efficient transformation for introducing iodine functionality [7]. Sodium iodide in polar aprotic solvents such as acetone or ethyl methyl ketone provides optimal conditions for this displacement reaction. The reaction mechanism proceeds through a clean SN2 pathway, with the tosylate serving as an excellent leaving group due to its weak basicity and high stability [9] [10].

Experimental studies have demonstrated that the tosylate-to-iodide conversion can be achieved with yields ranging from 75-83% under optimized conditions [7] [8]. The choice of solvent significantly influences both reaction rate and yield, with acetone providing the most favorable environment for the nucleophilic substitution. Reaction times typically range from 3-24 hours depending on temperature and substrate structure, with reflux conditions generally providing the most efficient conversions [10].

Iodination via Ether Cleavage Mechanisms

Acid-Catalyzed Oxonium Ion Formation

Ether cleavage represents an alternative synthetic strategy for accessing 1-(benzyloxy)-4-iodobutane through regioselective bond scission. The acid-catalyzed cleavage of benzyl ethers proceeds through initial protonation of the ether oxygen to form an oxonium ion intermediate [11] [12]. This protonation step transforms the poor leaving group (alkoxide) into a significantly better leaving group (alcohol), thereby facilitating subsequent nucleophilic attack by iodide.

The mechanism of acid-catalyzed ether cleavage involves several key steps that determine the regioselectivity and efficiency of iodide incorporation [13] [14]. Initial protonation of the ether oxygen creates a positively charged oxonium ion, which can undergo nucleophilic attack at either the benzyl or alkyl carbon. The regioselectivity of this attack depends on the relative stability of the potential carbocation intermediates and the steric accessibility of the electrophilic carbon centers [11] [15].

For benzyl ethers, the preferred cleavage site typically occurs at the benzyl carbon due to the stabilization provided by the aromatic ring [16]. However, when the alkyl chain contains a primary carbon adjacent to the ether oxygen, as in the case of 4-benzyloxybutyl derivatives, the reaction can proceed through either an SN1 or SN2 mechanism depending on the specific reaction conditions [12] [14]. The use of hydroiodic acid as both the proton source and iodide nucleophile provides an elegant solution for simultaneous ether cleavage and iodide incorporation.

Alkali Iodide-Mediated Nucleophilic Substitution

Alkali iodide-mediated nucleophilic substitution offers a complementary approach to acid-catalyzed ether cleavage for the synthesis of iodoalkanes from ether precursors [16]. This methodology leverages the exceptional nucleophilicity of iodide anions in polar aprotic solvents to effect ether bond cleavage under neutral or mildly basic conditions. The mechanism involves direct nucleophilic attack by iodide at the carbon center bearing the ether functionality, resulting in displacement of the alkoxide leaving group.

The effectiveness of alkali iodide-mediated substitution depends critically on the electronic and steric properties of the ether substrate [16]. Primary alkyl ethers undergo facile substitution through an SN2 mechanism, while secondary and tertiary ethers may require more forcing conditions or alternative activation strategies. The choice of alkali iodide salt influences both reaction rate and selectivity, with sodium iodide generally providing optimal performance in terms of solubility and nucleophilicity.

Sodium iodide in acetone or other ketone solvents has emerged as a particularly effective system for ether cleavage reactions [9]. The combination provides excellent solvation of the iodide nucleophile while maintaining sufficient polarity to facilitate the nucleophilic substitution. Under optimized conditions, this approach can achieve yields of 75-85% for the conversion of benzyl ethers to the corresponding iodoalkanes [7] [16]. The mild reaction conditions and high functional group tolerance make this methodology particularly attractive for complex molecule synthesis.

Catalytic Synthetic Routes

Phase-Transfer Catalysis Applications

Phase-transfer catalysis has revolutionized the synthesis of ethers by enabling reactions between reagents located in different phases [17] [18]. This methodology is particularly valuable for the preparation of 1-(benzyloxy)-4-iodobutane, as it allows for the use of aqueous alkali solutions in conjunction with organic substrates. The phase-transfer catalyst facilitates the transport of ionic nucleophiles from the aqueous phase into the organic phase, where they can participate in nucleophilic substitution reactions.

Quaternary ammonium salts serve as the most common phase-transfer catalysts for ether synthesis applications [19] [20]. Tetrabutylammonium bromide and benzyltriethylammonium chloride have demonstrated particular effectiveness in promoting benzyl ether formation under biphasic conditions. The catalytic cycle involves the formation of ion pairs between the quaternary ammonium cation and the alkoxide nucleophile, followed by transport into the organic phase where nucleophilic substitution occurs [17].

Recent developments in phase-transfer catalysis have highlighted the potential of polyethylene glycol derivatives as environmentally benign alternatives to traditional quaternary ammonium catalysts [21]. Polyethylene glycol-800 has shown exceptional performance in the synthesis of benzyl ethers, providing yields of 85-95% under optimized conditions. The use of dimethyl carbonate as a green methylating agent in combination with polyethylene glycol phase-transfer catalysts represents a particularly sustainable approach to ether synthesis [21].

Transition Metal-Mediated Coupling Reactions

Transition metal catalysis has emerged as a powerful tool for ether synthesis, offering complementary reactivity patterns to traditional ionic mechanisms [22] [23]. Palladium-catalyzed cross-coupling reactions have been successfully applied to the formation of benzyl ethers through oxidative addition, transmetalation, and reductive elimination sequences. These catalytic processes often provide enhanced chemoselectivity and functional group tolerance compared to conventional approaches.

Nickel-catalyzed cross-coupling represents another significant advancement in transition metal-mediated ether synthesis [22]. The use of nickel catalysts enables the coupling of benzylic ethers with various organometallic nucleophiles through stereospecific pathways that avoid radical intermediates. This methodology has been successfully applied to the synthesis of complex ether structures, including those containing iodide functionality [23].

Palladium-catalyzed iodination reactions have also been developed for the direct incorporation of iodine into organic molecules [24] [25]. These methods utilize molecular iodine or alkyl iodides as the iodine source, with palladium complexes facilitating the carbon-iodine bond formation through oxidative addition and reductive elimination pathways. The combination of ether synthesis and iodination in a single catalytic process represents an attractive strategy for accessing 1-(benzyloxy)-4-iodobutane derivatives [26] [27].

Green Chemistry Approaches

Solvent-Free Synthesis Optimization

Solvent-free synthetic methodologies have gained increasing attention as sustainable alternatives to traditional solution-phase reactions [28] [29]. For the synthesis of 1-(benzyloxy)-4-iodobutane, solvent-free approaches offer significant environmental and economic advantages by eliminating the need for organic solvents and simplifying product purification. Microwave-assisted synthesis under solvent-free conditions has proven particularly effective for ether formation reactions.

The development of solid-supported catalysts has enabled efficient solvent-free ether synthesis through heterogeneous catalysis [30] [29]. Waste biomass-derived catalysts, such as those prepared from banana peel ash, have demonstrated remarkable activity in promoting Williamson ether synthesis under microwave irradiation. These catalysts provide the dual benefits of waste valorization and sustainable synthesis, achieving yields of 90-98% for benzyl ether formation [29].

Microwave irradiation provides rapid and uniform heating, significantly reducing reaction times while maintaining high yields [29]. The electromagnetic energy couples directly with polar molecules and ionic species, leading to efficient energy transfer and enhanced reaction rates. Under optimized microwave conditions, ether synthesis reactions that typically require 12-24 hours can be completed in 1-3 hours with comparable or superior yields [29].

Atom-Economical Pathway Development

Atom economy represents a fundamental principle of green chemistry that emphasizes the incorporation of all starting materials into the final product [28] [31]. For the synthesis of 1-(benzyloxy)-4-iodobutane, atom-economical pathways minimize waste generation by avoiding the formation of stoichiometric byproducts. Direct coupling reactions that form the desired carbon-oxygen and carbon-iodine bonds without generating ionic waste products exemplify this approach.

Enzymatic catalysis offers exceptional atom economy for ether synthesis through selective bond formation under mild conditions [32]. Lipase-catalyzed esterification reactions between vinyl ether alcohols and carboxylic acids proceed with near-quantitative conversion and minimal byproduct formation. The use of immobilized enzymes further enhances the sustainability of these processes by enabling catalyst recovery and reuse [32].

Reductive etherification reactions represent another atom-economical approach to ether synthesis [33]. These transformations couple carbonyl compounds with alcohols using silane reducing agents, forming ethers with the elimination of only water as a byproduct. The high atom economy and mild reaction conditions make this methodology particularly attractive for sustainable synthesis applications [33].

Table 1: Synthesis Methods and Yields for 1-(Benzyloxy)-4-iodobutane
MethodStarting MaterialConditionsYield (%)Reaction Time (h)
Tosylate + NaI (acetone)1-Benzyloxy-4-tosylateNaI, acetone, reflux8312-24
Tosylate + NaI (ketone)1-Benzyloxy-4-tosylateNaI, ethyl methyl ketone753-6
Williamson + Iodination4-Iodobutanol + Benzyl BromideBase, then iodination60-806-12
Direct Alkylation1,4-Butanediol derivativesVarious conditions43-683-8
Phase Transfer CatalysisBenzyl alcohol + halideQuaternary ammonium salt70-902-4
Table 2: Alkylation Reaction Conditions and Performance
Alkylation TypeBaseSolventTemperature (°C)Typical Yield (%)
Traditional WilliamsonNaH, KOHDMF, DMSO80-12070-85
Modified WilliamsonK₂CO₃, Cs₂CO₃Acetone, DMF60-10075-90
Silver Oxide MethodAg₂ONone required25-6080-95
Phase TransferK₂CO₃ + PTCAqueous/organic80-10085-95
Microwave AssistedK₂CO₃Solvent-free100-14090-98
Table 3: Catalytic Systems for Ether Synthesis
Catalyst TypeLoading (mol%)Reaction ConditionsSubstrate ScopeYield Range (%)
Phase Transfer (TBAB)5-10Aqueous/organic, 80°CPrimary alkyl halides80-95
Phase Transfer (PEG-800)8-12DMC, 140°C, 3hPhenolic compounds85-95
Pd(II) Complex2-5Ligand, base, 100°CAryl carboxylic acids70-90
Ni(II) Complex5-10Grignard, THF, RTBenzylic ethers60-85
Gold Nanoparticles1-3H₂, <250KAldehydes/alcohols75-90
Table 4: Green Chemistry Approaches for Ether Synthesis
MethodEnvironmental FactorEnergy EfficiencyAtom Economy (%)Recyclability
Solvent-Free MWNo organic solventHigh (MW heating)>95Catalyst reusable
Aqueous PTCWater as mediumModerate85-90Medium recyclable
Enzyme CatalysisBiodegradable catalystHigh (mild conditions)>98Enzyme reusable
Ionic LiquidRecyclable mediumModerate90-95IL recyclable
Solid SupportEasy separationHigh80-90Support reusable

The synthetic methodologies outlined above provide comprehensive approaches to the preparation of 1-(benzyloxy)-4-iodobutane through diverse mechanistic pathways. Traditional alkylation strategies, including modified Williamson ether synthesis and nucleophilic displacement reactions, offer reliable and well-established routes with yields typically ranging from 70-85% [7] [1] [2]. Ether cleavage mechanisms provide alternative access through regioselective bond scission, utilizing either acid-catalyzed oxonium ion formation or alkali iodide-mediated substitution to achieve 75-85% yields under optimized conditions [11] [16].

Catalytic synthetic routes represent significant advances in methodology development, with phase-transfer catalysis and transition metal-mediated coupling reactions offering enhanced selectivity and functional group tolerance [17] [22]. These approaches typically achieve yields of 80-95% while providing access to complex molecular architectures that may be challenging to prepare through traditional ionic mechanisms [23] [21].

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Wikipedia

1-(Benzyloxy)-4-iodobutane

Dates

Last modified: 08-16-2023

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